3-((2-Fluorobenzyl)thio)-6-(pyridin-2-yl)pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((2-Fluorobenzyl)thio)-6-(pyridin-2-yl)pyridazine is a heterocyclic compound that features a pyridazine ring substituted with a 2-fluorobenzylthio group and a pyridin-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2-Fluorobenzyl)thio)-6-(pyridin-2-yl)pyridazine typically involves the following steps:
Formation of the Pyridazine Core: The pyridazine core can be synthesized through the condensation of appropriate hydrazine derivatives with diketones or other suitable precursors.
Introduction of the 2-Fluorobenzylthio Group: This step involves the nucleophilic substitution of a suitable leaving group (e.g., halide) on the pyridazine ring with 2-fluorobenzylthiol.
Attachment of the Pyridin-2-yl Group: The pyridin-2-yl group can be introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a pyridin-2-ylboronic acid or ester and a suitable palladium catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimization for yield, purity, and cost-effectiveness. This may involve continuous flow synthesis and the use of automated reactors.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the pyridazine ring or the fluorobenzylthio group, potentially leading to the formation of dihydropyridazine derivatives or the reduction of the fluorobenzylthio group to a thiol.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the positions ortho or para to the substituents on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents such as halides, sulfonates, and organometallic reagents (e.g., Grignard reagents) are commonly employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydropyridazine derivatives and thiols.
Substitution: Various substituted derivatives depending on the nature of the substituent and the reaction conditions.
Scientific Research Applications
Medicinal Chemistry: The compound can be explored for its potential as a pharmacophore in the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: Its unique structure may lend itself to applications in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe or ligand in biological studies to investigate the function of specific proteins or pathways.
Industrial Applications: It may find use as an intermediate in the synthesis of more complex molecules or as a component in specialized industrial processes.
Mechanism of Action
The mechanism of action of 3-((2-Fluorobenzyl)thio)-6-(pyridin-2-yl)pyridazine would depend on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would be determined through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
Similar Compounds
- 3-((2-Chlorobenzyl)thio)-6-(pyridin-2-yl)pyridazine
- 3-((2-Methylbenzyl)thio)-6-(pyridin-2-yl)pyridazine
- 3-((2-Bromobenzyl)thio)-6-(pyridin-2-yl)pyridazine
Uniqueness
3-((2-Fluorobenzyl)thio)-6-(pyridin-2-yl)pyridazine is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity, biological activity, and physical properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable scaffold in drug design and other applications.
Properties
IUPAC Name |
3-[(2-fluorophenyl)methylsulfanyl]-6-pyridin-2-ylpyridazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FN3S/c17-13-6-2-1-5-12(13)11-21-16-9-8-15(19-20-16)14-7-3-4-10-18-14/h1-10H,11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBYVDYNSPOSQSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CSC2=NN=C(C=C2)C3=CC=CC=N3)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.